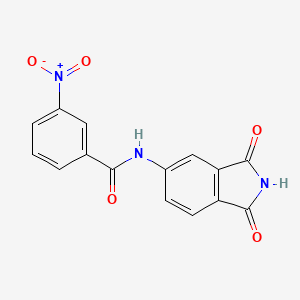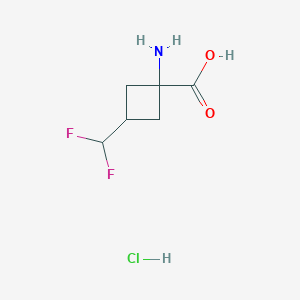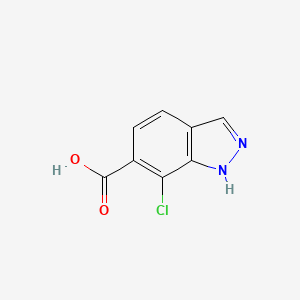![molecular formula C23H20N4O5 B2515503 6-(1,3-benzodioxol-5-yl)-2-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one CAS No. 1207056-79-8](/img/structure/B2515503.png)
6-(1,3-benzodioxol-5-yl)-2-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 6-(1,3-benzodioxol-5-yl)-2-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one is a complex organic molecule that may be of interest due to its potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds, such as those described in the provided papers, often involves multi-step reactions that can include the formation of intermediates like Schiff's bases, followed by cyclization reactions to form heterocyclic structures . For the compound of interest, similar synthetic strategies could be employed, potentially involving the formation of an oxadiazole ring followed by the attachment of the pyridazinone moiety.
Molecular Structure Analysis
The molecular structure of the compound likely features several heterocyclic rings, including a benzodioxole, an oxadiazole, and a pyridazinone. These rings contribute to the compound's chemical properties and potential interactions with biological targets. The presence of an isopropoxyphenyl group suggests additional possibilities for intermolecular interactions, such as hydrogen bonding or hydrophobic interactions .
Chemical Reactions Analysis
Compounds with similar structures have been shown to undergo various chemical reactions, including thermolysis and photolysis, leading to the formation of new heterocyclic compounds . The specific reactions that this compound might undergo would depend on its precise chemical structure and the conditions applied.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple aromatic systems and heteroatoms would likely result in significant UV absorption, which could be relevant for photolysis studies. The compound's solubility, melting point, and stability could be inferred from similar compounds, which often show moderate solubility in organic solvents and stability under standard conditions .
Applications De Recherche Scientifique
Synthesis and Characterization
- A study by Mahmoud et al. (2012) discusses the synthesis of various derivatives, including phthalazinone and oxadiazole compounds, which are structurally similar to the compound . These derivatives are synthesized through reactions involving different electrophilic reagents and have been characterized spectrally (Mahmoud, Wael S. I. Abou-Elmagd, Derbala, & Hekal, 2012).
- El‐Sayed et al. (2008) synthesized a series of oxadiazole derivatives, emphasizing their spectral and analytical characterization. This study can provide insights into similar compounds like the one (El‐Sayed, Hegab, Tolan, & Abdel-Rahman, 2008).
Pharmaceutical Potential
- Pandya et al. (2019) synthesized a library of compounds including oxadiazol derivatives, which were investigated for their antimicrobial and antifungal activities. This implies potential pharmaceutical applications for similar compounds (Pandya, Dave, Patel, & Desai, 2019).
Antioxidant Activity
- Tumosienė et al. (2019) synthesized derivatives with structures similar to the compound and evaluated their antioxidant activities. This suggests possible antioxidant applications for similar compounds (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).
Antimicrobial and Antiviral Activities
- Abou-Elmagd et al. (2015) explored the synthesis of heterocycles with pyridazine and oxadiazole rings, evaluating their antimicrobial activities. This indicates the potential of similar compounds for antimicrobial applications (Abou-Elmagd, El-ziaty, & Abdalha, 2015).
- Hashem et al. (2007) transformed furanone derivatives into various heterocycles, including pyridazinones and oxadiazoles, and assessed their antiviral activities. This suggests that compounds like the one could have antiviral properties (Hashem, Youssef, Kandeel, & Abou-Elmagd, 2007).
Propriétés
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-2-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O5/c1-14(2)31-17-6-3-15(4-7-17)23-24-21(32-26-23)12-27-22(28)10-8-18(25-27)16-5-9-19-20(11-16)30-13-29-19/h3-11,14H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFJKLIGGBAICB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,5-dimethoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2515423.png)

![N-(4-methylthiazol-2-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2515426.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B2515428.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2515431.png)

![N-cyclohexyl-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2515433.png)
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)morpholine-4-sulfonamide](/img/structure/B2515435.png)

![2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B2515441.png)
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2515442.png)